2-Oxo-4-(thiophen-2-yl)but-3-enoic acid
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Overview
Description
2-Oxo-4-(thiophen-2-yl)but-3-enoic acid, also known as (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid, is an organic compound with the molecular formula C8H6O3S and a molecular weight of 182.2 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butenoic acid moiety. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid typically involves the condensation of thiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Oxo-4-(thiophen-2-yl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. It may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-phenylbut-3-enoic acid: Similar structure but with a phenyl group instead of a thiophene ring.
4-Oxo-4-{phenyl[(thiophen-2-yl)methyl]-amino}but-2-enoic acid: Contains an additional phenyl group and an amino linkage.
Uniqueness
2-Oxo-4-(thiophen-2-yl)but-3-enoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in studies involving sulfur-containing organic molecules .
Properties
CAS No. |
6052-54-6 |
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Molecular Formula |
C8H6O3S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
2-oxo-4-thiophen-2-ylbut-3-enoic acid |
InChI |
InChI=1S/C8H6O3S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11) |
InChI Key |
NAYMUXHDTVARLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C(=O)O |
Origin of Product |
United States |
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